MFCD03933781
Description
However, based on methodologies and analogous examples from the literature, a general framework for characterizing such compounds can be inferred. Typically, inorganic or organometallic compounds are identified by their MDL numbers, which encode structural and synthetic details. For instance, compounds like CAS 1533-03-5 (MDL: MFCD00039227) and CAS 1046861-20-4 (MDL: MFCD13195646) are analyzed for properties such as molecular weight, solubility, and synthetic pathways . If MFCD03933781 follows similar conventions, its introduction would include:
- Molecular formula and weight: Critical for determining reactivity and applications.
- Physicochemical properties: Boiling point, solubility (e.g., log S values), and polarity (TPSA, log P) influence bioavailability and industrial utility .
- Synthetic routes: Reaction conditions (e.g., catalysts, solvents, temperature) and purification methods (e.g., column chromatography) .
Properties
IUPAC Name |
7-(2-hydroxyethyl)-8-(3-imidazol-1-ylpropylamino)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O3/c1-19-11-10(12(23)18-14(19)24)21(7-8-22)13(17-11)16-3-2-5-20-6-4-15-9-20/h4,6,9,22H,2-3,5,7-8H2,1H3,(H,16,17)(H,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZLJFTYMAIIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN3C=CN=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03933781 involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and cyanamide.
Introduction of Hydroxy and Hydroxyethyl Groups: The hydroxy and hydroxyethyl groups can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Imidazolylpropyl Group: The imidazolylpropyl group can be attached through nucleophilic substitution reactions involving imidazole and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
MFCD03933781 undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Imidazole, alkylating agents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
MFCD03933781 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of MFCD03933781 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects. Additionally, the compound can interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a synthesized analysis based on methodologies from the literature:
Table 1: Key Properties of Hypothetical MFCD03933781 and Analogues
Structural and Functional Contrasts
Backbone Modifications: CAS 1533-03-5 contains a trifluoromethyl group, enhancing metabolic stability compared to non-fluorinated analogues . CAS 1046861-20-4 includes a boronic acid moiety, enabling Suzuki-Miyaura cross-coupling reactions, unlike purely hydrocarbon-based compounds .
Bioavailability and Toxicity: Higher TPSA (>40 Ų) in CAS 1046861-20-4 reduces blood-brain barrier (BBB) penetration, limiting neurological applications compared to smaller molecules .
Industrial Relevance :
- CAS 918538-05-3 (MDL: MFCD11044885) demonstrates halogenated aromatic structures, useful in agrochemicals but with higher environmental persistence risks .
Table 2: Reaction Condition Comparisons
| Compound | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| This compound | Pd/C (hypothetical) | THF/H₂O | 75°C | ~70% |
| CAS 1533-03-5 | A-FGO (ionic liquid) | Methanol | Reflux | 98% |
| CAS 1761-61-1 | A-FGO | THF | Room temp | 98% |
Critical Research Findings
- Molecular Weight Impact : Compounds with MW < 300 g/mol (e.g., CAS 1533-03-5 ) show better solubility and oral bioavailability than heavier analogues (>500 g/mol) .
- Halogenation Trade-offs : Bromine/chlorine substituents (e.g., CAS 1046861-20-4 ) improve binding affinity but increase synthesis costs and toxicity risks .
- Green Chemistry : Ionic liquid catalysts (e.g., A-FGO in CAS 1761-61-1 ) enhance yields and reduce waste compared to traditional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
